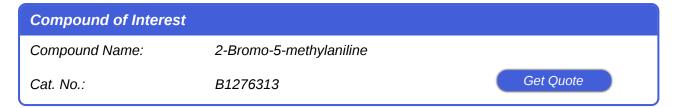


In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylaniline, an important aromatic amine derivative, serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of **2-Bromo-5-methylaniline**, outlines standard experimental protocols for their determination, and presents a logical workflow for its physical characterization.

Core Physical Properties

The physical properties of **2-Bromo-5-methylaniline** are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.



Property	Value	Source
CAS Number	53078-85-6	[1][2]
Molecular Formula	C7H8BrN	[1][2]
Molecular Weight	186.05 g/mol	[1][2]
Physical Form	Solid	[1][3]
Appearance	Yellow to brown liquid or solid	Varies by supplier
Melting Point	Not explicitly available in public databases. As a solid, a melting point is expected. For comparison, the related compound 5-Bromo-4-fluoro-2-methylaniline has a melting point of 86-90 °C.	[4]
Boiling Point	~247.9 °C at 760 mmHg (Predicted)	Not experimentally verified in searched documents.
Density	1.486 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.603	[1]
Flash Point	>110 °C (>230 °F) - closed cup	[1]
Solubility	Soluble in organic solvents like alcohol, ether, and benzene. Quantitative data in common solvents is not readily available. Based on its structure, it is expected to have low solubility in water and good solubility in a range of organic solvents such as chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether,	



	THF), and aromatic	
	hydrocarbons (e.g., toluene).	
Storage Temperature	2-8°C	[1][3]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of **2-Bromo-5-methylaniline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific experimental ¹H and ¹³C NMR spectra for **2-Bromo-5-methylaniline** are not readily available in the public databases searched. However, data for isomeric compounds are available and can provide an indication of expected chemical shifts:
 - ¹H NMR of 2-Bromo-4-methylaniline: Chemical shifts are observed around 7.21, 6.88, 6.65, 3.87 (NH₂), and 2.20 (CH₃) ppm in CDCl₃.
 - ¹³C NMR of 2-Bromo-4-methylaniline: Resonances are reported in the aromatic region (around 100-150 ppm) and for the methyl carbon (around 20 ppm).
- Infrared (IR) Spectroscopy: IR spectra would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching (typically below 1000 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of solid organic compounds like **2-Bromo-5-methylaniline**.

Melting Point Determination



Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology (Capillary Method):

- Sample Preparation: A small amount of the dry, crystalline **2-Bromo-5-methylaniline** is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end of the tube.
- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute)
 as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and
 the temperature at which the last crystal melts (completion of melting) are recorded. This
 range is reported as the melting point. A narrow melting point range (0.5-2 °C) is indicative of
 a pure compound.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of **2-Bromo-5-methylaniline** in various solvents.

Methodology (Qualitative):

- Solvent Selection: A range of representative solvents are chosen, including water, a polar protic solvent (e.g., ethanol), a polar aprotic solvent (e.g., acetone), and a nonpolar solvent (e.g., hexane).
- Procedure: Approximately 10-20 mg of **2-Bromo-5-methylaniline** is placed in a small test tube. A small volume (e.g., 1 mL) of the selected solvent is added. The mixture is agitated vigorously for a set period (e.g., 1 minute).
- Observation: The sample is observed for complete or partial dissolution. If the solid dissolves completely, it is deemed "soluble." If some solid remains, it is "partially soluble," and if no



apparent dissolution occurs, it is "insoluble."

Methodology (Quantitative - Shake-Flask Method):

- Equilibration: An excess amount of solid **2-Bromo-5-methylaniline** is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known
 volume of the clear filtrate is then analyzed (e.g., by UV-Vis spectroscopy or HPLC after
 appropriate dilution) to determine the concentration of the dissolved compound.
- Calculation: The solubility is then expressed in units such as g/100 mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

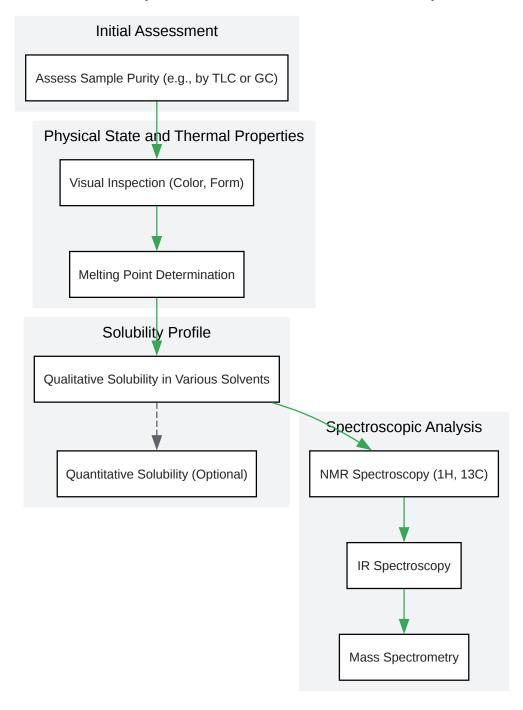
- Sample Preparation: Approximately 5-10 mg of **2-Bromo-5-methylaniline** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is selected. The necessary parameters, such as the number of scans, are set, and the spectrum is acquired.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm). The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure.

Logical Workflow for Physical Characterization



The following diagram illustrates a logical workflow for the experimental determination of the physical properties of **2-Bromo-5-methylaniline**.

Workflow for Physical Characterization of 2-Bromo-5-methylaniline





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Workflow for Physical Characterization

This comprehensive guide provides a solid foundation for researchers and professionals working with **2-Bromo-5-methylaniline**. While some specific physical data points require experimental determination, the provided protocols and comparative information offer a robust starting point for any investigation involving this compound.

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